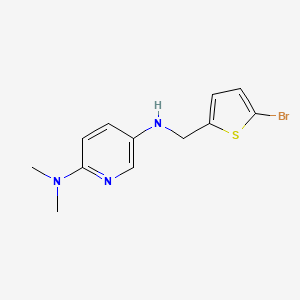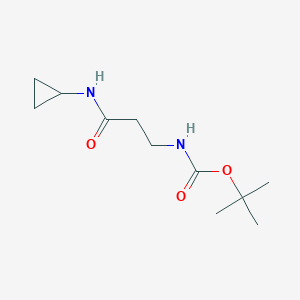
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of pyridine and piperidine, featuring an aminopyridine moiety and an ethylpiperidine group connected through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Aminopyridine Intermediate: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with ammonia to form 2-aminopyridine.
Formation of the Piperidine Intermediate: 3-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.
Coupling Reaction: The final step involves the coupling of 2-aminopyridine with 3-ethylpiperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to a hydroxyl group.
Substitution: The aminopyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminopyridine moiety can interact with biological receptors, potentially modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is unique due to the presence of both aminopyridine and ethylpiperidine moieties, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(6-aminopyridin-2-yl)-(3-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-2-10-5-4-8-16(9-10)13(17)11-6-3-7-12(14)15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H2,14,15) |
Clé InChI |
NMWOVARWOHEPGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN(C1)C(=O)C2=NC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


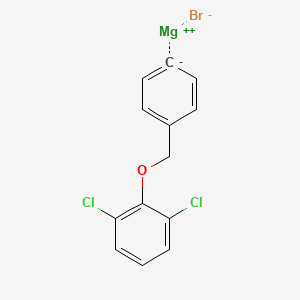
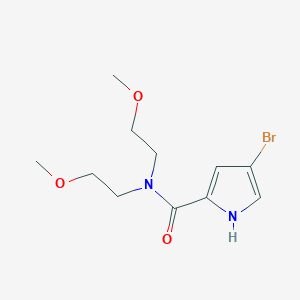
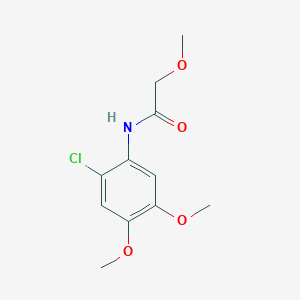
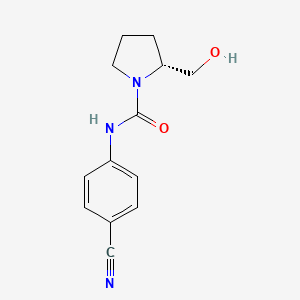
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
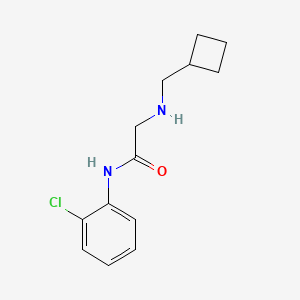


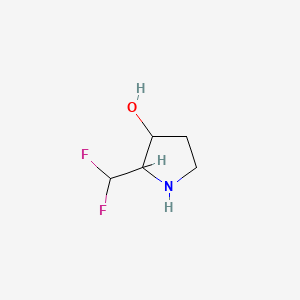
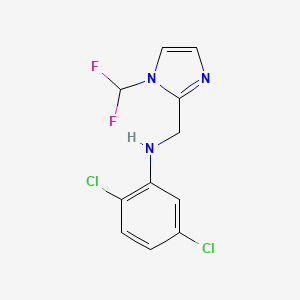
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
